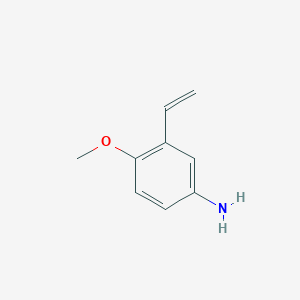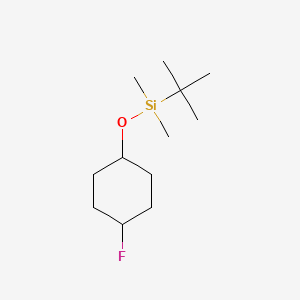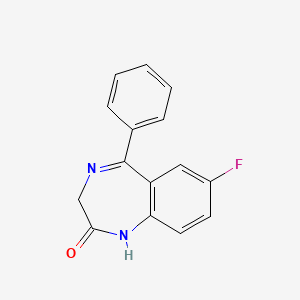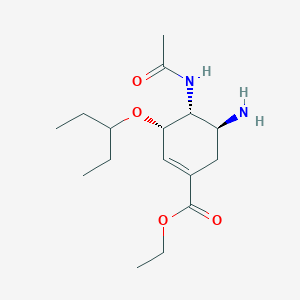
(3S,4R,5S)-Oseltamivir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5S)-Oseltamivir is a stereoisomer of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza A and B. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Oseltamivir is a prodrug, meaning it is metabolized in the body to produce its active form, which inhibits the influenza virus’s neuraminidase enzyme, thereby preventing the virus from spreading within the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-Oseltamivir involves several steps, starting from simple organic molecules. The key steps include the formation of the cyclohexene ring, introduction of the ester group, and the stereoselective formation of the desired stereoisomers. The synthesis typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5S)-Oseltamivir undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups in this compound can produce ketones or aldehydes, while reduction can revert these back to alcohols.
Aplicaciones Científicas De Investigación
(3S,4R,5S)-Oseltamivir has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereoselective synthesis and chiral catalysis.
Biology: Investigated for its interactions with viral proteins and its mechanism of action at the molecular level.
Industry: Used in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Mecanismo De Acción
(3S,4R,5S)-Oseltamivir exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, this compound prevents the virus from spreading, thereby reducing the severity and duration of the infection. The active form of Oseltamivir binds to the active site of neuraminidase, interfering with its function and halting the viral replication cycle.
Comparación Con Compuestos Similares
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
(3S,4R,5S)-Oseltamivir is unique due to its specific stereochemistry, which is crucial for its binding affinity and inhibitory activity against neuraminidase. Compared to other neuraminidase inhibitors, Oseltamivir is orally bioavailable, making it more convenient for patients to use. Its prodrug nature allows for efficient absorption and conversion to the active form in the body.
Propiedades
Fórmula molecular |
C16H28N2O4 |
|---|---|
Peso molecular |
312.40 g/mol |
Nombre IUPAC |
ethyl (3S,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15+/m0/s1 |
Clave InChI |
VSZGPKBBMSAYNT-SOUVJXGZSA-N |
SMILES isomérico |
CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
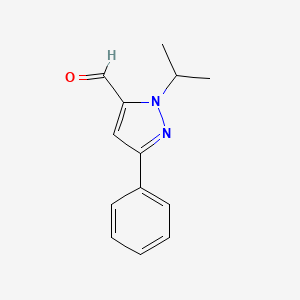
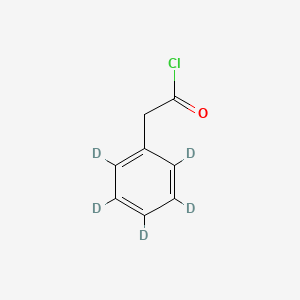
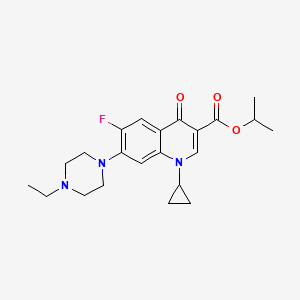
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
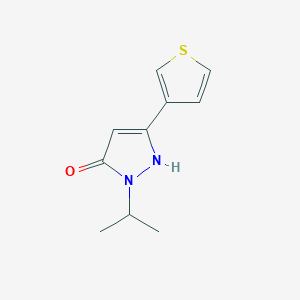
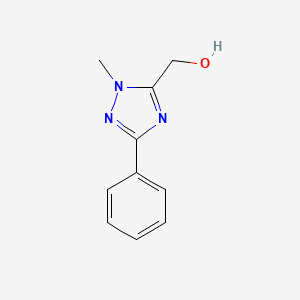
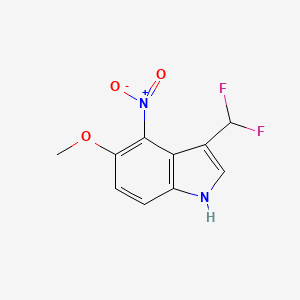

![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)

